Sodium pyruvate, BioXtra, >=99%

描述

Historical Context and Initial Biochemical Characterization

The journey to understanding pyruvate (B1213749) began with the broader investigation of metabolic pathways. In 1834, Théophile-Jules Pelouze first isolated pyruvic acid while distilling tartaric acid. wikipedia.org Jöns Jacob Berzelius characterized it a year later, naming it pyruvic acid because it was obtained using heat. wikipedia.org The correct molecular structure for this simplest of the alpha-keto acids was determined by the 1870s. wikipedia.org

Fundamental Significance as an Endogenous Metabolite

Pyruvate is a keystone molecule in cellular metabolism, acting as a critical link between various major biochemical processes. nih.govbyjus.com As the final product of glycolysis, it represents a central hub from which multiple metabolic fates diverge, depending on the cell's energy status and oxygen availability. wikipedia.orgwikipedia.orglibretexts.org

Under aerobic conditions, when oxygen is plentiful, pyruvate is transported from the cytoplasm into the mitochondria. nih.govtaylorandfrancis.com Inside the mitochondrial matrix, it undergoes oxidative decarboxylation to form acetyl-CoA, a reaction catalyzed by the pyruvate dehydrogenase complex. nih.govbyjus.com This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, to be fully oxidized, driving the production of a substantial amount of ATP through oxidative phosphorylation. wikipedia.orgnih.govresearchgate.net

Conversely, under anaerobic conditions (a lack of oxygen), cells rely on fermentation to continue producing ATP through glycolysis. wikipedia.orglibretexts.org In animal cells, pyruvate is reduced to lactate (B86563), a process that regenerates the NAD+ consumed during glycolysis, thereby allowing ATP production to continue. wikipedia.orgbyjus.comlibretexts.org In some microorganisms like yeast, pyruvate is converted to ethanol (B145695) and carbon dioxide. wikipedia.orglibretexts.org

Beyond its central role in energy production, pyruvate is a versatile precursor for biosynthesis. It can be converted back to carbohydrates like glucose through gluconeogenesis, serve as a substrate for fatty acid synthesis via acetyl-CoA, and be used to construct the amino acid alanine (B10760859) through transamination. wikipedia.orgbyjus.comlibretexts.org This metabolic flexibility underscores pyruvate's essential role in maintaining cellular energy homeostasis and providing the building blocks for vital cellular components. nih.gov

Table 1: Key Metabolic Fates of Pyruvate

| Metabolic Pathway | Conditions | Key Enzyme(s) | Primary Product(s) | Cellular Location | Primary Function |

|---|---|---|---|---|---|

| TCA Cycle Entry | Aerobic | Pyruvate Dehydrogenase Complex | Acetyl-CoA | Mitochondria | Major ATP production |

| Lactic Acid Fermentation | Anaerobic | Lactate Dehydrogenase | Lactate | Cytosol | NAD+ regeneration for glycolysis |

| Gluconeogenesis | Low Glucose | Pyruvate Carboxylase, PEPCK | Oxaloacetate, Glucose | Liver, Kidney | Glucose synthesis |

| Alanine Synthesis | Varies | Alanine Transaminase (ALT) | Alanine | Cytosol | Amino acid synthesis |

| Fatty Acid Synthesis | Energy Surplus | Pyruvate Dehydrogenase, etc. | Acetyl-CoA (precursor) | Cytosol/Mitochondria | Lipid biosynthesis |

This table summarizes the primary metabolic pathways originating from pyruvate, a central intermediate in cellular metabolism. wikipedia.orgnih.govbyjus.comlibretexts.org

Overview of Research Trajectories and Academic Relevance

The fundamental biochemical importance of pyruvate has led to its widespread use in scientific research, where its stable salt form, sodium pyruvate, is a common reagent. wikipedia.orgchemicalbook.com Its applications span from a routine cell culture supplement to a tool for investigating complex disease mechanisms. patsnap.comchemiis.com

One of the most common applications of sodium pyruvate is as a supplement in cell culture media. sigmaaldrich.comresearchgate.netabmgood.com It serves as an additional, easily accessible energy source for cultured cells, supplementing the glucose in the medium. wikipedia.orgsigmaaldrich.comresearchgate.net This is particularly beneficial for rapidly proliferating cells, such as cancer cell lines, or for cells with compromised mitochondrial function that may have difficulty utilizing glucose efficiently. sigmaaldrich.comlabmartgh.comoncotarget.com While not universally required, its inclusion can enhance cell growth, viability, and performance, especially in serum-free or low-serum conditions. sigmaaldrich.comchemiis.comresearchgate.net

Beyond its role as a nutrient, sodium pyruvate is extensively studied for its antioxidant properties. chemiis.comchemicalbook.comnih.gov It functions as an effective scavenger of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, thereby protecting cells from oxidative damage. wikipedia.orgchemicalbook.comnih.gov This has prompted research into its protective effects in a variety of contexts, including neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress is a key pathological feature. patsnap.comnih.gov Studies have shown that pyruvate can protect neurons from oxidative toxicity and support mitochondrial function. patsnap.comnih.gov

Furthermore, research has focused on pyruvate's role in mitochondrial function and its potential as a therapeutic agent. patsnap.comchemicalbook.comnih.gov By supporting the TCA cycle and maintaining mitochondrial membrane potential, it helps preserve ATP production and safeguards mitochondria from damage. chemicalbook.com The transport of pyruvate into the mitochondria is mediated by the mitochondrial pyruvate carrier (MPC), a protein complex whose dysregulation has been linked to metabolic diseases and cancer. mdpi.comwms-site.comoncotarget.com Consequently, the MPC has become a significant target for therapeutic research, with studies exploring how modulating pyruvate transport could be beneficial in treating these conditions. mdpi.comwms-site.com The ability of pyruvate metabolism to influence immune cell function, such as macrophage polarization and T cell differentiation, is another active area of investigation, linking cellular energy status to inflammatory responses. nih.govkoreascience.kr

Table 2: Selected Research Applications of Sodium Pyruvate

| Research Area | Focus of Investigation | Key Findings/Observations |

|---|---|---|

| Cell Culture | Energy supplementation for in vitro cell growth. sigmaaldrich.comresearchgate.net | Provides an additional carbon source, enhancing cell viability and growth, especially for rapidly dividing or metabolically stressed cells. sigmaaldrich.comlabmartgh.com |

| Oxidative Stress | Scavenging of reactive oxygen species (ROS). chemicalbook.comnih.gov | Directly neutralizes ROS like hydrogen peroxide, protecting cells from oxidative damage. chemiis.comchemicalbook.comnih.gov Explored for neuroprotective effects. patsnap.comnih.gov |

| Mitochondrial Function | Supporting mitochondrial energy production and integrity. chemicalbook.comnih.gov | Helps maintain mitochondrial membrane potential and ATP production; protects mitochondria from oxidative damage. chemicalbook.com |

| Metabolic Disease | Investigating its role in conditions like cancer and neurodegeneration. patsnap.comwms-site.com | Dysregulation of pyruvate transport via the Mitochondrial Pyruvate Carrier (MPC) is implicated in various diseases. mdpi.comoncotarget.com |

| Immunology | Modulation of immune cell function and inflammation. nih.govkoreascience.kr | Pyruvate metabolism affects macrophage polarization and T cell differentiation, linking energy pathways to immune responses. koreascience.kr |

This table highlights major areas of biochemical research where sodium pyruvate is utilized as a key compound for investigation.

Structure

3D Structure of Parent

属性

CAS 编号 |

113-24-6 |

|---|---|

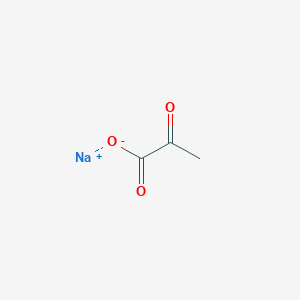

分子式 |

C3H4NaO3 |

分子量 |

111.05 g/mol |

IUPAC 名称 |

sodium 2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChI 键 |

DAQHMCWYXJEOCG-UHFFFAOYSA-N |

手性 SMILES |

CC(=O)C(=O)[O-].[Na+] |

规范 SMILES |

CC(=O)C(=O)O.[Na] |

其他CAS编号 |

113-24-6 |

物理描述 |

Liquid; Dry Powder White to pale yellow powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

同义词 |

2-Oxopropanoic Acid Sodium Salt; Sodium Pyruvate; Sodium α-Ketopropionate; |

产品来源 |

United States |

Sodium Pyruvate S Intermediary Role in Core Cellular Metabolic Pathways

Centrality in Glycolysis and Pyruvate (B1213749) Kinase Activity

Glycolysis, the initial stage of cellular respiration, culminates in the production of pyruvate from glucose. wikipedia.orglibretexts.org This series of reactions in the cytoplasm breaks down a single glucose molecule into two molecules of pyruvate. wikipedia.org The final and irreversible step of glycolysis is catalyzed by the enzyme pyruvate kinase, which facilitates the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), yielding pyruvate and a molecule of adenosine triphosphate (ATP). nih.govwikipedia.orgproteopedia.org

The activity of pyruvate kinase is a critical regulatory point in glycolysis. wikipedia.org It is subject to allosteric regulation by various molecules. For instance, fructose-1,6-bisphosphate (FBP), an earlier intermediate in the glycolytic pathway, acts as a potent allosteric activator of pyruvate kinase, ensuring a coordinated metabolic flow. nih.govwikipedia.org Conversely, high levels of ATP and the amino acid alanine (B10760859) act as allosteric inhibitors, signaling that the cell has sufficient energy and building blocks, thereby slowing down glycolysis. wikipedia.org

Integration into the Tricarboxylic Acid (TCA) Cycle (Krebs Cycle)

Following its synthesis in the cytoplasm, pyruvate is transported into the mitochondrial matrix, the site of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. lumenlearning.comnih.gov This transport across the mitochondrial membrane is a crucial step that links glycolysis to the next stage of cellular respiration. lumenlearning.comnih.gov

Pyruvate Dehydrogenase Complex (PDC) Activity

Within the mitochondria, pyruvate undergoes oxidative decarboxylation, a reaction catalyzed by the pyruvate dehydrogenase complex (PDC). wikipedia.orgproteopedia.org The PDC is a large, multi-enzyme complex composed of three primary enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3). proteopedia.orgnih.gov This complex is a key regulatory point in cellular metabolism, linking glycolysis to the TCA cycle. wikipedia.orgportlandpress.com

The PDC catalyzes the conversion of the three-carbon pyruvate molecule into a two-carbon acetyl group, which is then attached to coenzyme A (CoA) to form acetyl-CoA. wikipedia.orgkhanacademy.orgjackwestin.com This reaction also results in the release of one molecule of carbon dioxide and the reduction of one molecule of NAD+ to NADH. lumenlearning.comkhanacademy.org

Table 1: Components of the Pyruvate Dehydrogenase Complex (PDC)

| Enzyme Component | Name | Function |

| E1 | Pyruvate Dehydrogenase | Catalyzes the decarboxylation of pyruvate. proteopedia.org |

| E2 | Dihydrolipoyl Transacetylase | Catalyzes the transfer of the acetyl group to Coenzyme A. proteopedia.org |

| E3 | Dihydrolipoyl Dehydrogenase | Regenerates the oxidized form of lipoamide. proteopedia.org |

Acetyl-CoA Generation and Citrate (B86180) Formation

The acetyl-CoA produced by the PDC serves as the primary fuel for the TCA cycle. jackwestin.comwikipedia.org In the first step of the cycle, acetyl-CoA condenses with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule called citrate. frontiersin.orgkhanacademy.orglibretexts.org This reaction is catalyzed by the enzyme citrate synthase and is a highly regulated and essentially irreversible step. frontiersin.orgontosight.ai The formation of citrate initiates a series of reactions in which the acetyl group is further oxidized, releasing energy and producing electron carriers. khanacademy.orglibretexts.org

Contributions to Oxidative Phosphorylation and ATP Production

The NADH and another electron carrier, FADH2, generated during the TCA cycle, as well as the NADH produced during glycolysis and the conversion of pyruvate to acetyl-CoA, are crucial for the final stage of cellular respiration: oxidative phosphorylation. mdpi.comaatbio.com This process takes place in the inner mitochondrial membrane and is the primary source of ATP in aerobic organisms. nih.govnih.gov

The high-energy electrons from NADH and FADH2 are transferred through a series of protein complexes known as the electron transport chain. aginganddisease.org This electron flow drives the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient. The energy stored in this gradient is then used by ATP synthase to produce large amounts of ATP. By providing the acetyl-CoA that fuels the TCA cycle, sodium pyruvate plays a fundamental role in supplying the reducing equivalents (NADH and FADH2) necessary for oxidative phosphorylation and the majority of cellular ATP production. mdpi.comnumberanalytics.com

Interconnection with Amino Acid Metabolism

Pyruvate stands at a critical junction between carbohydrate and amino acid metabolism. libretexts.orguomosul.edu.iq It can be converted to the amino acid alanine through a process called transamination, catalyzed by the enzyme alanine aminotransferase. libretexts.orgontosight.aioup.com This reaction involves the transfer of an amino group from another amino acid, often glutamate, to pyruvate. oup.com This process is reversible, allowing for the synthesis of alanine from pyruvate when the amino acid is needed, or the conversion of alanine back to pyruvate to be used in the TCA cycle or for glucose synthesis (gluconeogenesis). wikipedia.orgportlandpress.com

Furthermore, pyruvate is a precursor for the synthesis of other amino acids, including valine, leucine, and isoleucine. libretexts.orgontosight.ai The carbon skeleton of pyruvate can be used to build these branched-chain amino acids through a series of enzymatic reactions. libretexts.org

Role in Fatty Acid Metabolism and Synthesis Pathways

Pyruvate also plays a significant role in fatty acid metabolism. When cellular energy levels are high and the TCA cycle is saturated, the acetyl-CoA generated from pyruvate can be diverted from the TCA cycle and used for the synthesis of fatty acids. wikipedia.orglibretexts.orgfrontiersin.org This process, known as lipogenesis, occurs in the cytoplasm. lumenlearning.com Since acetyl-CoA is primarily produced in the mitochondria, it must be transported to the cytoplasm. This is achieved via the citrate shuttle, where citrate, formed from acetyl-CoA and oxaloacetate, is transported out of the mitochondria and then cleaved back into acetyl-CoA and oxaloacetate in the cytoplasm by the enzyme ATP-citrate lyase. frontiersin.org This cytoplasmic acetyl-CoA is then used as the building block for fatty acid synthesis. lumenlearning.comnih.gov

Conversely, when fatty acids are broken down for energy through beta-oxidation, they are converted into acetyl-CoA, which can then enter the TCA cycle. wikipedia.orglumenlearning.com This highlights the central role of pyruvate and its derivative, acetyl-CoA, in integrating carbohydrate and fatty acid metabolism. medbullets.com

Mechanisms of Cellular Bioenergetic Support by Sodium Pyruvate

Provision of Alternative Energy Substrates

Sodium pyruvate (B1213749) serves as a readily available energy substrate that can fuel cellular metabolism, especially when the primary substrate, glucose, is unavailable or its metabolic pathway is compromised.

Function in Glucose-Limiting Conditions

Under conditions where glucose is scarce or its transport and metabolism are impaired, such as during ischemia or hypoglycemia, cells can utilize sodium pyruvate as an alternative fuel source. examine.comsemanticscholar.org Unlike glucose, which must undergo the multi-step process of glycolysis in the cytoplasm to produce pyruvate, exogenous pyruvate can be directly transported into the mitochondrial matrix. google.com This direct entry allows it to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby sustaining cellular ATP levels even when the glycolytic pathway is stalled. examine.comgoogle.com

Research has demonstrated that in the absence of glucose, pyruvate can maintain neuronal synaptic function and preserve the histological integrity of hippocampal tissue. google.comconsensus.app Studies on cultured retinal pigmented epithelial (RPE) cells have shown that while they primarily rely on glucose, they can metabolize pyruvate when glucose availability is low and other metabolic pathways are inhibited. researchgate.net This ability to serve as a direct oxidative fuel makes pyruvate crucial for cellular survival and function during periods of metabolic stress. semanticscholar.orggoogle.com

Bypassing Glycolytic Regulatory Pathways

The glycolytic pathway is tightly regulated at several key enzymatic steps, which are effectively irreversible under physiological conditions. The most critical control points are the reactions catalyzed by hexokinase and phosphofructokinase (PFK). nih.govresearchgate.net PFK, in particular, is the primary rate-limiting enzyme of glycolysis, and its activity is allosterically regulated by cellular energy indicators such as ATP, AMP, and citrate (B86180). researchgate.netnih.gov

By providing pyruvate directly, the cell can bypass these upstream regulatory checkpoints of glycolysis. nih.gov As the end-product of this pathway, pyruvate enters the metabolic sequence downstream of hexokinase and PFK. This circumvention means that energy production can proceed independently of the complex hormonal and allosteric regulation that governs the initial stages of glucose breakdown. nih.govpnas.org This is particularly advantageous in scenarios where glycolytic flux is inhibited, for instance, by high ATP levels (which inhibit PFK) or by pathological conditions that impair enzyme function. researchgate.net The ability to bypass these steps allows for a rapid and direct fuel supply to the mitochondria, ensuring a continuous generation of ATP.

Enhancement of Mitochondrial Energization and ATP Production

Sodium pyruvate directly enhances mitochondrial function, leading to a significant boost in ATP synthesis. Once transported into the mitochondrial matrix, pyruvate is positioned at the entry point of the highly efficient aerobic respiration pathway.

The primary fate of pyruvate in the mitochondria is its conversion to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. examine.comphysiology.org This reaction is a critical link between glycolysis and the TCA cycle. The resulting acetyl-CoA then condenses with oxaloacetate to form citrate, initiating the TCA cycle. physiology.org Each turn of the cycle generates reduced coenzymes (NADH and FADH2) that donate electrons to the electron transport chain (ETC). sci-hub.se This process of oxidative phosphorylation is the most efficient pathway for ATP production, yielding a substantial amount of ATP from a single molecule of pyruvate. sci-hub.se Studies have shown that exogenous pyruvate increases the rate of oxygen consumption and stimulates mitochondrial ATP synthesis. semanticscholar.orgplos.org

Furthermore, pyruvate can participate in anaplerosis, which is the replenishment of TCA cycle intermediates. The enzyme pyruvate carboxylase (PC) converts pyruvate to oxaloacetate. ru.nl This reaction is vital for maintaining the concentration of TCA cycle intermediates, which can become depleted through their use in various biosynthetic pathways. By ensuring a sufficient pool of oxaloacetate, pyruvate sustains the activity of the TCA cycle, thereby supporting continuous and robust mitochondrial respiration and energy production.

| Study Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| Hippocampal Slices (Rat) | In pyruvate pre-treated slices, ATP levels significantly increased during the initial period of glucose deprivation. | Pyruvate enhances ATP production, especially when glucose is limited. | semanticscholar.org |

| INS-1E Beta Cells | 5 mM pyruvate increased respiratory activity to the same extent as 20 mM glucose. | Pyruvate is a potent substrate for mitochondrial respiration, comparable to glucose. | |

| Vascular Smooth Muscle Cells | PDGF-induced increase in basal oxygen consumption required glycolysis-derived pyruvate. | Mitochondrial respiration is dependent on substrate supply from pyruvate. | plos.org |

| General Metabolism Review | Pyruvate is converted to acetyl-CoA for the TCA cycle or to oxaloacetate for anaplerosis. | Pyruvate serves dual roles in fueling and replenishing the central mitochondrial metabolic pathway. | sci-hub.se |

Support of Phosphocreatine (B42189) Regeneration in Cellular Systems

The phosphocreatine (PCr) system is a critical high-energy phosphate (B84403) buffer, essential for maintaining ATP homeostasis in cells with high and fluctuating energy demands, such as muscle and brain cells. researchgate.net The system relies on the enzyme creatine (B1669601) kinase, which catalyzes the reversible transfer of a phosphate group from ATP to creatine, forming PCr. During sudden bursts of energy consumption, PCr rapidly donates its phosphate group back to ADP, regenerating ATP.

The regeneration of PCr is fundamentally dependent on a high supply of ATP from cellular respiration. By enhancing mitochondrial ATP production, sodium pyruvate directly supports the replenishment of the phosphocreatine pool. A high mitochondrial ATP output shifts the equilibrium of the creatine kinase reaction towards PCr synthesis, effectively recharging this vital energy reservoir.

Experimental studies have confirmed this mechanism. Research on athletes has shown that sodium pyruvate supplementation enhances PCr resynthesis during recovery periods following high-intensity exercise. examine.comnih.govsci-hub.se This accelerated regeneration is attributed to pyruvate's ability to boost aerobic metabolism, thereby providing the necessary ATP to drive the creatine kinase reaction. examine.com In a model of hemorrhagic shock, treatment with sodium pyruvate was shown to improve cerebral levels of ATP, creatine, and phosphocreatine, highlighting its role in restoring cellular energy status. pnas.org

| Study Context | Observation | Conclusion | Reference |

|---|---|---|---|

| Repeated Sprint Exercise | PYR supplementation increased PCr resynthesis during recovery periods. | Pyruvate enhances the regeneration of the ATP-PCr energy buffer. | examine.comnih.govsci-hub.se |

| Cortical Contusion Injury Model | SP treatment improved brain ATP, creatine, and phosphocreatine levels in a related shock model. | Pyruvate helps restore the complete cellular energy system, including PCr. | pnas.org |

| Mitochondrial Metabolism Model | A high intramitochondrial ATP/ADP ratio, driven by substrate oxidation, is necessary for PCr production. | The enhanced ATP production from pyruvate directly facilitates PCr synthesis. |

Sodium Pyruvate in Cellular Redox Homeostasis and Antioxidant Function

Direct Scavenging of Reactive Oxygen Species (ROS)

A primary antioxidant mechanism of sodium pyruvate (B1213749) is its ability to directly and non-enzymatically neutralize harmful reactive oxygen species. chemicalbook.com As an α-ketoacid, it can readily enter cells and react with detrimental compounds, thereby preventing oxidative damage to vital cellular components like lipids, proteins, and nucleic acids. chemicalbook.comemphycorp.com

Sodium pyruvate is a well-established and effective scavenger of hydrogen peroxide (H₂O₂). nih.govjneurosci.org The reaction is a non-enzymatic decarboxylation where pyruvate reacts with H₂O₂ to produce acetate, carbon dioxide (CO₂), and water—all non-toxic compounds. emphycorp.comasm.orgresearchgate.net The mechanism involves the nucleophilic addition of a hydroperoxide anion to the α-keto group of pyruvate, forming an unstable tetrahedral intermediate that subsequently decomposes. nih.govresearchgate.net

This direct scavenging activity has been demonstrated in numerous cellular studies. In cultured striatal neurons, sodium pyruvate offered complete protection against toxicity induced by H₂O₂ concentrations up to 300 μM. jneurosci.org Similarly, in human neuroblastoma cells, pyruvate dose-dependently increased cell survival against oxidative insults from H₂O₂. nih.gov The protective effect is closely correlated with the ability of pyruvate to scavenge H₂O₂, a property shared by other α-ketoacids. jneurosci.org The rate of this reaction is efficient, allowing for the rapid elimination of H₂O₂ from experimental cell culture media. researchgate.netcore.ac.uk

The efficacy of sodium pyruvate as an antioxidant is further demonstrated by its ability to reduce established markers of oxidative and nitrosative stress.

Lipid Peroxidation: Lipid peroxidation is a destructive chain reaction that damages cell membranes. Sodium pyruvate has been shown to inhibit this process. In studies involving hemorrhagic shock, a condition associated with significant oxidative stress, resuscitation with a pyruvate-containing solution prevented lipid peroxidation. scientificlabs.co.ukresearchgate.net This protective effect is critical, as peroxynitrites, which pyruvate neutralizes, are known to be highly disruptive to cell membranes via lipid peroxidation. emphycorp.com A comparative study found that hypertonic sodium pyruvate was effective in reducing lipid peroxidation and subsequent liver injury in a rat model of hemorrhagic shock. nih.gov

Nitrosyl Stress: Nitrosyl stress arises from an excess of reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). Peroxynitrite is a potent oxidant formed from the reaction of superoxide (B77818) anion with nitric oxide and is more toxic than either precursor alone. emphycorp.com Sodium pyruvate directly interacts with and detoxifies peroxynitrite, converting it into non-toxic products. emphycorp.comresearchgate.net Studies on traumatic brain injury models have shown that pyruvate treatment can reduce nitrosyl stress in the injured brain area. researchgate.netnih.govresearchgate.net

| Oxidative Stress Marker | Model System/Condition | Observed Effect of Sodium Pyruvate | Reference |

|---|---|---|---|

| Lipid Peroxidation | Hemorrhagic Shock (in vivo, rats) | Prevented lipid peroxidation and NAD+ reduction. | scientificlabs.co.uk |

| Lipid Peroxidation (TBARS) | Hemorrhagic Shock (in vivo, rats) | Significantly decreased blood and organ TBARS (thiobarbituric acid reactive substances) levels. | researchgate.net |

| Lipid Peroxidation | Hemorrhagic Shock (in vivo, rats) | Reduced lipid peroxidation and associated liver injury. | nih.gov |

| Nitrosyl Stress | Traumatic Brain Injury (in vivo, rats) | Reduced nitrosyl stress in the injured brain area. | researchgate.netnih.govresearchgate.net |

Modulation of Cellular Redox State (NAD+/NADH Ratio)

The balance between the oxidized (NAD⁺) and reduced (NADH) forms of nicotinamide (B372718) adenine (B156593) dinucleotide is a critical determinant of the cellular redox environment and metabolic function. mdpi.com Sodium pyruvate plays a complex role in modulating this ratio.

The conversion of pyruvate to lactate (B86563), catalyzed by lactate dehydrogenase (LDH), is a key reaction that directly impacts the NAD⁺/NADH ratio. This process consumes NADH and regenerates NAD⁺, thereby increasing the cytosolic NAD⁺/NADH ratio. researchgate.net An elevated NAD⁺/NADH ratio can, in turn, reactivate glycolysis, which is essential for ATP production under certain conditions. researchgate.net Research on diabetic scalded rats showed that treatment with sodium pyruvate increased the NAD⁺/NADH ratio in traumatic tissues, indicating an improvement in the metabolic level. researchgate.net

Furthermore, electrochemical studies have demonstrated that sodium pyruvate can promote the regeneration of the enzymatically active NADH from its oxidized form, NAD⁺. rsc.orgchemrxiv.orgresearchgate.net This suggests a potential role for pyruvate in maintaining the pool of reducing equivalents necessary for various biosynthetic and antioxidant reactions.

| Study Context | Effect on NAD+/NADH Ratio | Associated Mechanism/Outcome | Reference |

|---|---|---|---|

| Traumatic Tissue Metabolism | Increased NAD+/NADH ratio | Pyruvate is reduced to lactate, regenerating NAD+ and reactivating glycolysis. | researchgate.net |

| Hemorrhagic Shock | Prevented NAD+ reduction | Contributed to protective effects against shock-induced injury. | scientificlabs.co.uk |

| Mitochondrial Metabolism | Decreased NAD+/NADH ratio (elevated NADH) | Excess pyruvate metabolism in the TCA cycle increases NADH production. | elifesciences.org |

| Electrochemical Reduction | Promoted regeneration of NADH from NAD+ | Acts as a supporting electrolyte favoring the formation of the active reduced form. | rsc.orgchemrxiv.org |

Interactions with Antioxidant Enzymes and Pathways

In addition to its direct scavenging activity, sodium pyruvate can indirectly bolster the cell's antioxidant capacity by interacting with and modulating key antioxidant enzymes and signaling pathways. chemicalbook.com

Studies have shown that sodium pyruvate can activate endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. chemicalbook.comresearchgate.net This activation enhances the cell's ability to detoxify ROS and maintain redox balance. For instance, in cryopreserved bovine sperm, pyruvate was found to increase the activity of catalase, SOD, and glutathione peroxidase, leading to improved sperm motility. researchgate.net

A significant interaction occurs with the glutathione system. Pyruvate can help rebalance (B12800153) the cellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). chemicalbook.com It achieves this in part by supporting the production of NADPH through anaplerotic reactions, where pyruvate replenishes TCA cycle intermediates. researchgate.net NADPH is the essential reducing cofactor for glutathione reductase, the enzyme that converts GSSG back to its active GSH form. researchgate.net Research in a hemorrhagic shock model demonstrated that a pyruvate-containing solution enhanced glutathione reductase activity and significantly improved the GSH/GSSG ratio in various organs. researchgate.net

More recent research has uncovered a role for sodium pyruvate in modulating specific antioxidant signaling pathways. In a study on lung epithelial cells exposed to cigarette smoke extract, sodium pyruvate was found to protect against ferroptosis (an iron-dependent form of cell death) by increasing the expression of glutathione peroxidase 4 (GPX4) and nuclear factor E2-related factor 2 (Nrf2). nih.gov Nrf2 is a master transcriptional regulator of the antioxidant response, and its activation leads to the upregulation of numerous antioxidant and cytoprotective genes, including GPX4.

| Enzyme/Pathway | Observed Interaction/Effect of Sodium Pyruvate | Study Context | Reference |

|---|---|---|---|

| Catalase, SOD, Glutathione Peroxidase | Increases the activity of these antioxidant enzymes. | Cryopreserved bovine sperm. | researchgate.net |

| Glutathione Reductase | Significantly enhanced enzyme activity. | Hemorrhagic shock model (in vivo, rats). | researchgate.net |

| Glutathione System (GSH/GSSG) | Helps rebalance the ratio of oxidized to reduced glutathione. | General antioxidant mechanism. | chemicalbook.com |

| GPX4/Nrf2 Axis | Significantly increases expression levels of GPX4 and Nrf2. | Cigarette smoke extract-induced ferroptosis in lung epithelial cells. | nih.gov |

Regulation of Mitochondrial Dynamics and Function by Sodium Pyruvate

Impact on Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which cells increase their mitochondrial mass, a vital adaptation to meet changing energy demands. nih.gov Sodium pyruvate (B1213749) has been identified as a key molecule that can trigger this process through distinct signaling pathways.

PGC-1α-Independent Mechanisms

Peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α) is widely recognized as a master regulator of mitochondrial biogenesis. mdpi.com However, studies have demonstrated that sodium pyruvate can induce an increase in mitochondrial mass through a pathway that does not depend on PGC-1α. nih.govphysiology.org

In one study, chronically treating C2C12 myoblasts with sodium pyruvate for 72 hours resulted in a significant increase in mitochondrial protein expression, basal respiratory rate, and maximal oxidative capacity. nih.govphysiology.org This enhancement of mitochondrial biogenesis occurred without a corresponding increase in the mRNA expression of PGC-1α or its related coactivator, PGC-1β. nih.gov To further validate this independence, experiments were conducted where PGC-1α expression was intentionally reduced. Despite a 70% reduction in PGC-1α mRNA using shRNA, the stimulatory effect of pyruvate on mitochondrial biogenesis was preserved. nih.govphysiology.org Furthermore, pyruvate was still able to induce mitochondrial biogenesis in primary myoblasts derived from PGC-1α null mice. nih.govphysiology.org

These findings strongly suggest the existence of an alternative, energy-sensing pathway for regulating mitochondrial biogenesis that is independent of PGC-1α and can be activated by an increased supply of metabolic substrates like pyruvate. nih.govphysiology.org Some research points to the potential involvement of the PGC-1α-related coactivator (PRC) in this mechanism, suggesting that PRC might compensate for the loss or suppression of PGC-1α following prolonged pyruvate treatment and contribute to the increase in select respiratory chain components. nih.gov

Upregulation of Electron Transport Chain (ETC) Components

The electron transport chain (ETC) is the primary site of oxidative phosphorylation in mitochondria, responsible for the bulk of ATP synthesis. nih.govwikipedia.org Sodium pyruvate's role in promoting mitochondrial biogenesis extends to the upregulation of key components of the ETC. The observed increase in maximal oxidative capacity in cells treated with pyruvate is indicative of an enhanced ETC function. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Mitochondrial Protein Expression | Increased | nih.gov |

| Basal Respiratory Rate | Increased | nih.gov |

| Maximal Oxidative Capacity | Increased | nih.gov |

| PGC-1α mRNA Expression | No significant increase | nih.gov |

| Cytochrome c Expression | Increased | nih.gov |

Influence on Mitochondrial Membrane Potential (MMP) Stability

The mitochondrial membrane potential (MMP) is an essential component of energy production, driving ATP synthesis, and is also a key indicator of mitochondrial health. msu.ru A stable MMP is crucial for cellular function, and its collapse is often a precursor to cell death. Sodium pyruvate has been shown to play a protective role in maintaining MMP stability, particularly under conditions of oxidative stress. nih.gov

In human neuroblastoma SK-N-SH cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, co-treatment with sodium pyruvate dose-dependently attenuated the collapse of the MMP. nih.gov This stabilizing effect is linked to pyruvate's ability to dampen the generation of mitochondrial reactive oxygen species (ROS). By acting as an antioxidant and reducing the ROS burden within the mitochondria, pyruvate helps to preserve the integrity of the inner mitochondrial membrane and maintain the proton gradient necessary for a stable MMP. nih.gov

Studies in other cell types, such as rheumatoid arthritis synovial fibroblasts, have also demonstrated that sodium pyruvate can induce changes in the MMP, with the effects being dependent on the concentration used. researchgate.net This suggests that pyruvate's influence on MMP is a regulated process that can vary between different cell types and metabolic states.

| Condition | Parameter Measured | Effect of Sodium Pyruvate | Reference |

|---|---|---|---|

| 150 μM H₂O₂ Exposure | Cell Survival | Dose-dependently increased survival | nih.gov |

| Intracellular ROS | Sharply attenuated ROS accumulation | nih.gov | |

| Mitochondrial ROS | Attenuated mitochondrial ROS accumulation | nih.gov | |

| 3 mM H₂O₂ Exposure | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependently attenuated depolarization | nih.gov |

Role in Mitochondrial Calcium (Ca2+) Homeostasis

Mitochondrial calcium (Ca2+) is a critical second messenger that regulates a wide array of cellular processes, from energy metabolism to cell death. nih.govnih.gov The relationship between pyruvate and mitochondrial Ca2+ is bidirectional; pyruvate metabolism is influenced by Ca2+ levels, and in turn, pyruvate flux can impact mitochondrial Ca2+ handling. nih.govnih.gov

The entry of pyruvate into the mitochondrial matrix and its subsequent conversion to acetyl-CoA is catalyzed by the pyruvate dehydrogenase complex (PDC). nih.gov The activity of this crucial enzyme complex is stimulated by Ca2+. nih.govresearchgate.net When cellular activity increases, cytosolic Ca2+ levels rise, and this signal is propagated to the mitochondria. The resulting increase in matrix Ca2+ activates PDC and other key dehydrogenases in the TCA cycle, thereby boosting ATP production to meet the cell's heightened energy demands. nih.gov

Participation in Mitochondrial Quality Control Mechanisms

Mitochondrial quality control (MQC) refers to a collection of cellular processes that ensure the health and proper functioning of the mitochondrial network. nih.gov These mechanisms include the dynamic processes of mitochondrial fusion and fission, as well as the removal of damaged mitochondria through mitophagy. nih.gov Pyruvate metabolism is emerging as a crucial factor in the regulation of these MQC pathways. nih.govrawdatalibrary.net

Fusion-Fission Dynamics

Mitochondria are not static organelles; they constantly undergo fusion (merging) and fission (division) to maintain their morphology, exchange contents, and segregate damaged components for removal. nih.govnih.gov This dynamic balance is essential for adapting to cellular needs and for maintaining a healthy mitochondrial population. researchgate.net

Pyruvate metabolism is intricately linked to the regulation of these fusion and fission dynamics. nih.govrawdatalibrary.net A proper metabolic flux through the pyruvate dehydrogenase complex is considered critical for maintaining normal mitochondrial dynamics. nih.gov Disruptions in pyruvate metabolism can lead to an imbalance between fusion and fission events, which is associated with mitochondrial dysfunction and the accumulation of reactive oxygen species. nih.gov While the precise molecular mechanisms connecting pyruvate flux to the fusion/fission machinery are still under investigation, it is clear that metabolic reprogramming involving pyruvate is a key determinant of mitochondrial morphology and, consequently, cellular health. nih.gov This highlights the importance of metabolic state, dictated by substrates like pyruvate, in the overarching process of mitochondrial quality control.

Mitophagy Regulation

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and eliminating damaged or superfluous organelles. ucl.ac.uknih.gov Sodium pyruvate, the sodium salt of pyruvate, has emerged as a significant regulator of this mitochondrial quality control pathway. rawdatalibrary.netnih.gov Research indicates that sodium pyruvate influences mitophagy through distinct molecular mechanisms, primarily involving the stabilization of key proteins and the modulation of intracellular pH.

One of the primary mechanisms by which pyruvate regulates mitophagy is through its role in the PINK1/PARK2 signaling pathway. frontiersin.org Under conditions of mitochondrial stress, such as depolarization, the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane. nih.gov This accumulation serves as a signal for the recruitment of the E3 ubiquitin ligase Parkin (PARK2) from the cytosol to the damaged mitochondria. frontiersin.orgnih.gov Studies have demonstrated that pyruvate is essential for the stabilization of PINK1 on the mitochondrial surface following depolarization. nih.govnih.gov This stabilization is a prerequisite for the subsequent recruitment of Parkin and the autophagosome-associated protein LC3 (Microtubule-associated protein 1A/1B-light chain 3) to the mitochondria, thereby initiating the engulfment and degradation of the damaged organelle. nih.gov This pyruvate-mediated process appears to be independent of its role in energy metabolism, as it is not affected by cellular ATP levels or oxidative phosphorylation. nih.gov Instead, pyruvate is suggested to be necessary for the interaction between PINK1 and the outer mitochondrial membrane protein TOMM20. nih.gov

Another distinct mechanism involves the induction of mitophagy through transient cytosolic acidification. The administration of sodium pyruvate can lead to a short-term, reversible decrease in intracellular pH. researchgate.netnih.gov This acidification acts as a trigger for activating protective autophagy and mitophagy. ucl.ac.ukresearchgate.netnih.gov This process has been observed in various cell types, including neuroblastoma cells and human fibroblasts, even those with mutations associated with Parkinson's disease. researchgate.netnih.govresearchgate.net The activation of mitophagy via this pathway serves as a protective mechanism, helping to clear dysfunctional mitochondria and maintain cellular health, particularly under conditions of cellular stress. nih.govresearchgate.net

The regulatory role of sodium pyruvate in mitophagy is highlighted by several key research findings, as detailed in the following table.

| Model System | Key Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Human Fibroblasts (Control and with Parkinson's Disease mutations) | Sodium pyruvate treatment induced a concentration-dependent increase in the colocalization of mitochondria with lysosomes, indicating enhanced mitophagy. | Pyruvate causes transient cytosolic acidification, which activates mitophagy and autophagy. | researchgate.net |

| HEK293 Cells | Pyruvate was found to be necessary for the stabilization of PINK1 on depolarized mitochondria, leading to Parkin and LC3 recruitment. | Pyruvate facilitates the interaction between PINK1 and TOMM20, a crucial step in the PINK1/PARK2 pathway. | nih.gov |

| SH-SY5Y Neuroblastoma Cells & Primary Cortical Neuroglial Culture | Incubation with sodium pyruvate increased the percentage of mitochondria colocalized with lysosomes, even in a toxic model of Parkinson's disease. | Pyruvate-induced cytosolic acidification activates cell-protective autophagy and mitophagy. | researchgate.net |

| General Cell Models | Pyruvate deprivation leads to defects in mitophagy and lysosomal acidification. | Pyruvate facilitates PINK1 stabilization and is linked to the generation of NAD+, which is important for lysosomal function. | nih.gov |

Sodium Pyruvate S Influence on Cellular Phenotypes and Regulatory Networks

Modulation of Cell Proliferation

Exogenous sodium pyruvate (B1213749) has been shown to exert significant control over cell proliferation, with effects that are highly context-dependent and cell-type specific.

Inhibition of Proliferation in Specific Cancer Cell Lines

Research has demonstrated that sodium pyruvate can act as an inhibitor of cell proliferation across a range of cancer cell lines. nih.govphysiology.org Studies have reported that treatment with sodium pyruvate significantly reduces the proliferation of human cervical cancer cells (HeLa, SiHa), human liver carcinoma cells (HepG2, HCC), and human breast adenocarcinoma cells (MCF-7, MDA-MB-231). nih.gov This inhibitory effect is not due to changes in media pH or a simple salt effect, as control treatments with sodium chloride did not produce the same outcome. nih.govoup.com The mechanism behind this inhibition is linked to its function as a signaling molecule that represses the expression of histone genes. nih.govphysiology.org This repression leads to a less compact chromatin structure and widespread misregulation of gene expression, ultimately impairing cell growth. nih.gov The effect is mediated through the NAMPT-NAD+-SIRT1 pathway, where pyruvate enhances the binding of the histone deacetylase SIRT1 to histone gene promoters. nih.govresearchgate.net

Table 1: Cancer Cell Lines with Proliferation Inhibited by Sodium Pyruvate

| Cell Line | Cancer Type | Reference |

|---|---|---|

| HeLa | Cervical Cancer | nih.gov |

| SiHa | Cervical Cancer | nih.gov |

| HepG2 | Liver Carcinoma | nih.gov |

| HCC | Liver Carcinoma | nih.gov |

| MCF-7 | Breast Adenocarcinoma | nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | nih.gov |

Effects on Cell Cycle Progression (G1/S Phase Arrest)

A key mechanism through which sodium pyruvate inhibits cancer cell proliferation is by inducing cell cycle arrest. nih.gov Specifically, in synchronized cell populations, treatment with sodium pyruvate causes a delay in the entry into the S phase and a blockage at the G1/S transition point. nih.govresearchgate.net This arrest is correlated with the reduced expression of histone proteins, which are essential for DNA replication during the S phase. nih.gov Flow cytometry analysis of treated cells confirms an accumulation of cells in the G1 phase. researchgate.net The levels of key cell cycle proteins are affected; for instance, the expression of Cyclin A, which typically begins in the late G1 phase, and Cyclin B1, which increases during the S phase, are altered, consistent with a G1/S checkpoint arrest. nih.govresearchgate.net Overexpression of histones can partly rescue this pyruvate-induced cell cycle arrest, highlighting the central role of histone gene repression in this process. researchgate.net

Absence of Effect on Proliferation in Specific Differentiation Contexts

In stark contrast to its inhibitory role in cancer cells, sodium pyruvate does not impede proliferation in certain cellular differentiation models. A prominent example is its use in the differentiation of 3T3-L1 pre-adipocytes. nih.govresearchgate.net Studies investigating the role of sodium pyruvate in adipogenesis found that while it potently stimulates the differentiation of these cells into mature adipocytes, it has no discernible effect on their proliferation rate. nih.govresearchgate.net Similarly, during the directed differentiation of hematopoietic stem cells, the use of an inhibitor for the mitochondrial pyruvate carrier (MPC) was found to impair the differentiation process but did not affect the proliferation of the resulting CD45+ cells. embopress.org This demonstrates that the influence of sodium pyruvate on cell proliferation is not universal but is instead dictated by the specific cellular context and developmental state.

Regulation of Cellular Differentiation

Sodium pyruvate is a significant factor in guiding the differentiation pathways of various progenitor cells, including those involved in adipogenesis and retinal tissue formation.

Stimulation of Adipogenesis in Preadipocyte Models

Exogenous sodium pyruvate has been identified as a stimulator of adipogenesis in the 3T3-L1 preadipocyte cell line, a widely used model for studying fat cell development. nih.govresearchgate.net When added to the differentiation medium, sodium pyruvate promotes adipogenesis in a concentration-dependent manner, enhancing lipid accumulation. nih.govresearchgate.net Its pro-adipogenic effects are most pronounced during the early stages of differentiation. nih.gov Mechanistically, sodium pyruvate stimulates the immediate early expression of critical adipogenic transcription factors, including CCAAT/enhancer-binding protein beta (C/EBPβ) and CCAAT/enhancer-binding protein delta (C/EBPδ). nih.gov This initial induction is a crucial step in the transcriptional cascade that leads to the expression of terminal differentiation markers such as adipocyte Protein 2 (aP2), Glucose Transporter Type 4 (GLUT4), and Adiponectin. nih.govresearchgate.net

Table 2: Effects of Sodium Pyruvate on Adipogenesis Markers in 3T3-L1 Cells

| Marker | Function/Type | Effect of Sodium Pyruvate | Reference |

|---|---|---|---|

| C/EBPβ | Early Transcription Factor | Stimulated Expression | nih.gov |

| C/EBPδ | Early Transcription Factor | Stimulated Expression | nih.gov |

| aP2 | Adipocyte-specific Fatty Acid Binding Protein | Induced Expression | nih.gov |

| GLUT4 | Insulin-regulated Glucose Transporter | Induced Expression | nih.gov |

| Adiponectin | Adipokine | Induced Expression | nih.gov |

Induction of Retinal Pigment Epithelium (RPE) Cell Differentiation

Maintaining the native phenotype of retinal pigment epithelium (RPE) cells in culture is a significant challenge, but sodium pyruvate has been shown to be a key component in promoting their differentiation. researchgate.netnih.gov In studies using the human RPE cell line ARPE-19, the addition of pyruvate to the culture medium, particularly high-glucose Dulbecco's Modified Eagle Medium (DMEM), successfully induces important differentiation markers. researchgate.netnih.govarvojournals.org These markers include the development of dark pigmentation and the enhanced expression of functional proteins such as Cellular Retinaldehyde-Binding Protein (CRALBP), MerTK, and RPE65. researchgate.netarvojournals.org The expression of RPE65, a crucial enzyme in the visual cycle, is notably enhanced by pyruvate. researchgate.netnih.gov Furthermore, ARPE-19 cells differentiated in this manner are capable of phagocytosing photoreceptor outer segments, a key function of mature RPE cells. researchgate.netarvojournals.org

Table 3: RPE Differentiation Markers Induced by Pyruvate in ARPE-19 Cells

| Marker | Characteristic/Function | Effect of Pyruvate-Containing Medium | Reference |

|---|---|---|---|

| Pigmentation | Morphological sign of maturity | Induced | researchgate.netarvojournals.org |

| CRALBP | Retinoid-binding protein | Promoted | researchgate.netarvojournals.org |

| MerTK | Receptor tyrosine kinase for phagocytosis | Promoted | researchgate.netarvojournals.org |

| RPE65 | Key visual cycle enzyme | Enhanced Expression | researchgate.netarvojournals.org |

| Phagocytosis | Functional marker (uptake of photoreceptor outer segments) | Enabled | researchgate.netarvojournals.org |

Control of Gene Expression and Epigenetic Processes

Sodium pyruvate, a key metabolite in cellular energy production, also functions as a signaling molecule that exerts significant control over gene expression and epigenetic landscapes. Its influence extends to the fundamental components of chromatin, thereby modulating cellular processes.

Repression of Histone Gene Expression

Research has identified a previously unknown function of exogenous pyruvate as a signal molecule that actively represses the expression of core histone genes. nih.govnih.gov Studies in various cancer cell lines, including HeLa, HepG2, and MCF-7, have demonstrated that treatment with sodium pyruvate leads to a significant reduction in the transcription of core histone genes (H2A, H2B, H3, and H4). oup.com This effect is specific to the canonical histones, as the expression of linker histone H1.4 and histone variants such as H3.3 and H2AZ is not significantly affected. oup.com The repression of histone gene expression is a primary contributor to the inhibitory effects of pyruvate on cancer cell proliferation. nih.govnih.gov This regulatory role is independent of cell cycle progression; while pyruvate can delay entry into the S phase, it represses histone gene expression even in cells arrested at different cycle stages. nih.govresearchgate.net

Influence on Chromatin Structure and Global Gene Expression

The pyruvate-induced reduction in global histone protein levels has a direct impact on chromatin architecture. nih.gov Micrococcal nuclease (MNase) digestion assays have shown that chromatin from pyruvate-treated cells is more susceptible to nuclease digestion. nih.govoup.com This increased sensitivity, indicated by the generation of more mono- and di-nucleosomes, points to a less compact and more accessible chromatin structure. nih.govoup.com

This alteration in chromatin accessibility is associated with a misregulation of genome-wide gene expression. nih.govnih.gov Transcriptomic analysis via RNA sequencing (RNA-seq) revealed that pyruvate treatment leads to widespread changes in the gene expression profile. Consistent with a more open chromatin state, a greater number of genes were found to be significantly up-regulated (921 genes) compared to down-regulated (657 genes) following pyruvate administration. nih.govresearchgate.net Among the most significantly down-regulated genes were the histone gene clusters, confirming the repressive effect at the transcript level. researchgate.net

| Effect of Pyruvate on Global Gene Expression | Number of Genes | Fold Change |

| Up-regulated | 921 | ≥ 2-fold |

| Down-regulated | 657 | ≤ 0.5-fold |

| This table summarizes the global changes in gene expression in cells treated with sodium pyruvate, as determined by RNA-seq analysis. Data is based on findings in HeLa cells. nih.govresearchgate.net |

Involvement in Key Cellular Signaling Pathways

Sodium pyruvate integrates into and modulates several critical cellular signaling networks, influencing metabolic regulation, cell differentiation, and transcriptional programs.

NAMPT-NAD+-SIRT1 Pathway Interactions

The mechanism by which pyruvate represses histone gene expression is primarily mediated through the NAMPT-NAD+-SIRT1 signaling axis. nih.govnih.gov Exogenous pyruvate induces the expression of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. nih.govoup.com This induction is mediated by the myocyte enhancer factor 2C (MEF2C). nih.gov

The upregulation of NAMPT leads to an increase in intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+) and a higher NAD+/NADH ratio. nih.govresearchgate.net Elevated NAD+ levels, in turn, activate the histone deacetylase activity of SIRT1, a Class III histone deacetylase. nih.govnih.govoup.com SIRT1 does not change in its expression level but is enhanced in its activity. researchgate.net Chromatin immunoprecipitation (ChIP) analysis has confirmed that pyruvate treatment enhances the binding of SIRT1 to histone gene promoters, leading to reduced histone acetylation at these sites and subsequent transcriptional repression. nih.govnih.gov The requirement for this pathway is specific to SIRT1, as knockdown of other nuclear sirtuins (SIRT2, SIRT6, SIRT7) or other HDACs (HDAC1, HDAC3) does not prevent the pyruvate-induced repression of histone expression. researchgate.net

| Key Events in the Pyruvate-NAMPT-SIRT1 Pathway | Observation |

| NAMPT Expression | Significantly increased at both mRNA and protein levels following pyruvate treatment. nih.govresearchgate.net |

| NAD+ Levels | Intracellular NAD+ and the NAD+/NADH ratio are increased by pyruvate. researchgate.net |

| SIRT1 Activity | Enhanced due to increased availability of its co-factor, NAD+. nih.govnih.gov |

| SIRT1 Promoter Binding | Increased binding of SIRT1 at histone gene promoters. nih.govnih.gov |

| Histone Acetylation | Reduced at histone gene promoters. nih.govnih.gov |

| This table outlines the sequential effects of sodium pyruvate on the NAMPT-NAD+-SIRT1 pathway leading to histone gene repression. nih.govnih.govresearchgate.net |

Insulin (B600854) Signaling Augmentation (e.g., Akt phosphorylation, glucose uptake)

In the context of adipogenesis, sodium pyruvate has been shown to augment insulin signaling in 3T3-L1 cells. nih.govresearchgate.net A key finding is that while pyruvate diminishes insulin-stimulated phosphorylation of ERK1/2, it concurrently increases the phosphorylation of Akt (also known as Protein Kinase B). nih.govresearchgate.net The phosphorylation of Akt is a critical step in the insulin signaling cascade that promotes glucose uptake. e-dmj.orgphysiology.org This increased Akt phosphorylation correlates with enhanced glucose uptake in response to insulin, indicating a potentiation of this specific branch of the insulin pathway. nih.govresearchgate.net This suggests that pyruvate can selectively modulate downstream insulin signaling, favoring pathways involved in glucose metabolism and adipogenesis.

Immediate Early Expression of C/EBPβ and C/EBPδ

Sodium pyruvate plays a role in the early stages of cellular differentiation, particularly in adipogenesis. Studies have observed that pyruvate stimulates the immediate early expression of CCAAT/enhancer-binding protein beta (C/EBPβ) and delta (C/EBPδ). nih.govresearchgate.net These transcription factors are crucial early regulators of adipocyte differentiation, responsible for activating the expression of master adipogenic regulators like PPARγ and C/EBPα. oup.comnih.gov The ability of pyruvate to induce C/EBPβ and C/EBPδ highlights its function in initiating the transcriptional cascade required for adipogenesis. nih.govresearchgate.net

Hypoxia-Inducible Factor-1 (HIF-1) Activity Enhancement

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator crucial for cellular adaptation to low oxygen availability (hypoxia). It is a heterodimeric protein composed of a constitutively expressed HIF-1β subunit and an oxygen-regulated HIF-1α subunit. Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within the HIF-1α protein by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs). oncotarget.comfrontiersin.org This hydroxylation allows the von Hippel-Lindau (pVHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govbiorxiv.org In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide array of genes involved in angiogenesis, metabolic reprogramming, and cell survival. frontiersin.orgoncotarget.com

Sodium pyruvate, the sodium salt of pyruvate, is a key metabolic intermediate positioned at the crossroads of glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net Emerging research has highlighted its role in modulating cellular regulatory networks, including the enhancement of HIF-1 activity. The accumulation of pyruvate has been shown to promote the stabilization of HIF-1α. mdpi.com This effect is not due to a decrease in oxygen levels but rather through direct biochemical interactions with the HIF-1 regulatory machinery, a phenomenon often termed pseudohypoxia. frontiersin.org

The primary mechanism by which pyruvate enhances HIF-1 activity is through the inhibition of prolyl hydroxylases. researchgate.net PHDs are 2-oxoglutarate-dependent dioxygenases, meaning they require not only oxygen but also α-ketoglutarate (α-KG) as a co-substrate to hydroxylate HIF-1α. mdpi.comjci.org Pyruvate, due to its structural similarity to α-ketoglutarate, can act as a competitive inhibitor of PHDs. By competing with α-KG for the active site of the enzyme, pyruvate can reduce the rate of HIF-1α hydroxylation, thereby preventing its degradation and leading to its accumulation and subsequent transcriptional activity, even in the presence of normal oxygen levels. frontiersin.org

Research findings have substantiated this mechanism. Studies using various cell types have demonstrated that the administration of pyruvate or its derivatives, like ethyl pyruvate, leads to increased stability of the HIF-1α protein. researchgate.net For instance, in retinal explant cultures under normoxic conditions, the addition of pyruvate led to changes in HIF-1α and PHD-2 levels. arvojournals.org One study specifically showed that pyruvate administration in mice stabilized HIF-1α, but not the related HIF-2α, suggesting a differential regulation that may be linked to the distinct preferences of their degrading enzymes, PHD2 and PHD1, in response to pyruvate. arvojournals.org However, under hypoxic conditions, the same study found that pyruvate further stabilized HIF-2α, but not HIF-1α. arvojournals.org

The stabilization of HIF-1α by pyruvate consequently leads to the upregulation of HIF-1 target genes. These genes are instrumental in shifting cellular metabolism towards anaerobic glycolysis. oncotarget.com HIF-1 activates the transcription of genes encoding key glycolytic enzymes such as Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), and Lactate (B86563) Dehydrogenase A (LDHA). mdpi.comfrontiersin.orgmdpi.com Furthermore, HIF-1 activates pyruvate dehydrogenase kinase 1 (PDK1), which phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. frontiersin.orgresearchgate.netnih.gov This inactivation prevents the conversion of pyruvate to acetyl-CoA, effectively shunting pyruvate away from the TCA cycle in the mitochondria and promoting its conversion to lactate in the cytoplasm. mdpi.comfrontiersin.orgnih.gov This metabolic reprogramming is a hallmark of the cellular response to hypoxia and is critical for cell survival under low-oxygen conditions or during high metabolic demand. oncotarget.comnih.gov

Research Findings on Pyruvate and HIF-1 Activity

Compound Reference Table

Role of Sodium Pyruvate in Immune Response Modulation Experimental Models

Alteration of Macrophage Metabolic Pathways

Sodium pyruvate (B1213749) plays a crucial role in modulating the metabolic programming of macrophages, immune cells central to the inflammatory response. Macrophage activation is associated with distinct metabolic shifts. Classically activated (M1) macrophages, which are pro-inflammatory, typically exhibit enhanced glycolysis, while alternatively activated (M2) macrophages, involved in resolution and repair, rely more on oxidative phosphorylation. nih.govembopress.org

The addition of sodium pyruvate to macrophage cultures can directly influence these pathways. Pyruvate is a primary product of glycolysis and serves as a fuel for the mitochondrial tricarboxylic acid (TCA) cycle. aai.orgresearchgate.netnih.gov By providing an exogenous source of pyruvate, sodium pyruvate can bypass the glycolytic pathway to a certain extent and directly enter the mitochondria to fuel the TCA cycle and subsequent ATP production. nih.gov This metabolic shift can have profound effects on macrophage function. For instance, in models of influenza A virus (IAV) infection, the addition of sodium pyruvate to bone marrow-derived macrophages (BMDMs) facilitated ATP production. aai.orgresearchgate.net This suggests that by supporting mitochondrial function, sodium pyruvate can counteract the metabolic stress induced by certain pathogens. aai.orgresearchgate.net

Furthermore, the enzyme pyruvate dehydrogenase kinase (PDK) acts as a critical checkpoint in macrophage polarization by inhibiting the conversion of pyruvate to acetyl-CoA, a key step for entry into the TCA cycle. nih.govfrontiersin.org Studies have shown that the deletion of PDK2 and PDK4 in macrophages prevents their polarization to the pro-inflammatory M1 phenotype. frontiersin.org This highlights the importance of pyruvate metabolism in dictating macrophage inflammatory status. By directly fueling the TCA cycle, sodium pyruvate can influence the metabolic decisions that underpin macrophage activation and polarization.

In experimental models of inflammation, such as those induced by lipopolysaccharide (LPS), macrophages undergo significant metabolic reprogramming. embopress.orgthno.org The provision of sodium pyruvate can alter this reprogramming. For example, in LPS-stimulated J774A.1 macrophages, hyperpolarized 13C-pyruvate was used to trace metabolic changes, revealing a distinct metabolic phenotype in activated cells. thno.org

Diminished Immune Signaling through ROS Reduction

A key mechanism through which sodium pyruvate modulates the immune response is by reducing the levels of reactive oxygen species (ROS). ROS are highly reactive molecules that can act as signaling molecules in immune cells, but excessive production can lead to oxidative stress and cellular damage, contributing to inflammation. aai.orgnih.gov

Sodium pyruvate has been shown to possess antioxidant properties. nih.govscispace.com In experimental models, the addition of sodium pyruvate to IAV-infected macrophages resulted in diminished mitochondrial ROS production. nih.govnih.govmissouristate.edu This reduction in ROS is significant because mitochondrial ROS are known to be potent activators of inflammatory signaling pathways, including the inflammasome. nih.gov

The antioxidant effect of sodium pyruvate is not solely based on direct scavenging of ROS. By supporting mitochondrial ATP production and reducing metabolic stress, sodium pyruvate can indirectly decrease the generation of ROS. researchgate.netnih.gov When mitochondria are under stress, as can occur during viral infections, they are more prone to producing ROS. aai.org By providing a readily available substrate for the TCA cycle, sodium pyruvate helps to maintain mitochondrial health and function, thereby reducing a major source of cellular ROS. aai.orgresearchgate.net This reduction in ROS, in turn, leads to diminished immune signaling and a dampened inflammatory response. nih.govmissouristate.edu

Anti-Inflammatory Properties in Cellular and Animal Models

Sodium pyruvate has demonstrated notable anti-inflammatory effects in a variety of cellular and animal models of inflammation. researchgate.netscispace.comresearchgate.net These properties appear to be linked to its ability to modulate metabolic pathways and reduce oxidative stress.

In a study using a rat model of severe acute pancreatitis-associated acute lung injury, treatment with ethyl pyruvate, a derivative of pyruvate, significantly reduced the severity of both pancreatitis and lung injury. nih.gov This was associated with a decrease in inflammatory markers and neutrophil accumulation. nih.gov Similarly, in a rat model of experimental stroke, systemic administration of sodium pyruvate led to a reduction in infarct size, improved neurological outcomes, and decreased inflammation. nih.gov The study also showed that pyruvate could suppress microglial activation in a model of pure brain inflammation induced by lipopolysaccharide (LPS). nih.gov

A significant aspect of sodium pyruvate's anti-inflammatory action is its ability to inhibit the production and activity of key inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α): In macrophages infected with influenza A virus, the addition of sodium pyruvate to the culture medium significantly impaired the production of TNF-α. nih.govmissouristate.edumissouristate.edu In a model of severe acute pancreatitis, ethyl pyruvate treatment significantly decreased the expression of TNF-α in the lung tissue of rats. nih.gov

Nuclear Factor-kappa B (NF-κB): NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. biomolther.orgfrontiersin.org In a rat model of experimental stroke, sodium pyruvate treatment was associated with reduced activation of NF-κB. nih.gov Furthermore, in a model of pure brain inflammation induced by LPS, pyruvate almost completely abolished NF-κB activation. nih.gov Studies on human lung epithelial cells have also shown that sodium pyruvate can decrease IL-1β-induced phosphorylation of NF-κB. spandidos-publications.com

Interleukin-1 beta (IL-1β): IL-1β is a potent pro-inflammatory cytokine that is a product of inflammasome activation. Sodium pyruvate has been shown to inhibit the release of IL-1β from IAV-infected macrophages. nih.govmissouristate.edumissouristate.edu In a mouse model of IAV infection, mice treated with sodium pyruvate had notably lower production of IL-1β. mdpi.combiorxiv.org Similarly, in a rat model of severe acute pancreatitis, ethyl pyruvate treatment led to a significant decrease in IL-1β levels. nih.gov

The table below summarizes the inhibitory effects of sodium pyruvate on these key inflammatory mediators in different experimental models.

| Mediator | Experimental Model | Observed Effect |

| TNF-α | Influenza A Virus-Infected Macrophages | Significantly impaired production. nih.govmissouristate.edumissouristate.edu |

| Severe Acute Pancreatitis (rat) | Significantly decreased expression in lung tissue. nih.gov | |

| NF-κB | Experimental Stroke (rat) | Reduced activation. nih.gov |

| LPS-Induced Brain Inflammation (rat) | Almost completely abolished activation. nih.gov | |

| IL-1β-Stimulated Human Lung Epithelial Cells | Decreased phosphorylation. spandidos-publications.com | |

| IL-1β | Influenza A Virus-Infected Macrophages | Inhibited release. nih.govmissouristate.edumissouristate.edu |

| Influenza A Virus Infection (mouse) | Notably lower production. mdpi.combiorxiv.org | |

| Severe Acute Pancreatitis (rat) | Significantly decreased levels. nih.gov |

The inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. nih.gov Sodium pyruvate has been shown to specifically modulate the activation of the inflammasome.

In murine bone marrow-derived macrophages infected with influenza A virus, treatment with sodium pyruvate resulted in lower inflammasome activation. aai.orgresearchgate.net This effect was correlated with less mitochondrial damage and reduced production of reactive oxygen species (ROS). aai.orgresearchgate.net Interestingly, this inhibitory effect on inflammasome activation was specific to the context of IAV infection, as sodium pyruvate did not affect inflammasome activation in response to E. coli infection or treatment with LPS and ATP. aai.orgresearchgate.net This suggests that sodium pyruvate's impact on the inflammasome is dependent on the specific inflammatory stimulus and the associated metabolic stress.

The proposed mechanism for this inhibition is that the addition of sodium pyruvate facilitates ATP production, which helps to maintain mitochondrial integrity. aai.orgresearchgate.net Damaged mitochondria are a known trigger for the activation of the NLRP3 inflammasome, a specific type of inflammasome that responds to cellular stress and damage. nih.gov By mitigating mitochondrial damage, sodium pyruvate effectively reduces a key signal for NLRP3 inflammasome activation. mdpi.com This leads to decreased caspase-1 activation and subsequently lower levels of mature IL-1β. nih.govmdpi.com

Experimental Methodologies and Applications of Sodium Pyruvate

Constituent of Cell Culture Media Formulations

Sodium pyruvate (B1213749), the sodium salt of pyruvic acid, is a key intermediate in cellular metabolic pathways, including glycolysis and the citric acid cycle. chemicalbook.com It is frequently added to cell culture media as a supplemental or alternative carbon and energy source to glucose. wikipedia.orgfishersci.iechemicalbook.com As the end-product of glycolysis, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle, a primary process for generating ATP. wikipedia.orgabmgood.comcaringsunshine.com While not essential for all cell lines, as many can generate sufficient pyruvate from glucose, its inclusion is beneficial in numerous applications. merckmillipore.comresearchgate.net Standard cell culture media formulations, such as Dulbecco's Modified Eagle's Medium (DMEM), are often available with or without sodium pyruvate supplementation, typically at a final concentration of 1 mM. fishersci.ieatcc.orgthermofisher.com

Supplementation for Cell Growth and Viability

The addition of sodium pyruvate to cell culture media is a common strategy to enhance cell growth, proliferation, and viability. caissonlabs.combiowest.net It serves as a readily accessible energy source, supporting cellular metabolism and improving performance, particularly for cells that are rapidly dividing or have been adapted to grow in its presence. merckmillipore.comcapricorn-scientific.com If cells have been consistently cultured in pyruvate-supplemented medium, removing it can lead to a lag in growth. fishersci.iechemicalbook.commerckmillipore.com

Use in Energy-Demanding Culture Systems

Sodium pyruvate is particularly advantageous in culture systems with high energy demands. abmgood.comlabmartgh.com This includes the cultivation of rapidly proliferating cells, such as cancer cell lines, and high-density cultures where glucose levels may become limiting. abmgood.comcapricorn-scientific.com In such scenarios, pyruvate provides an additional carbon source, ensuring that cellular energy production can be maintained. sigmaaldrich.comlabmartgh.com

Specific applications where supplemental pyruvate is beneficial include:

Hybridoma technology: Media for producing monoclonal antibodies are often supplemented with sodium pyruvate to support the robust growth and productivity of hybridoma cells. atcc.orgsigmaaldrich.comnih.gov

Production cell lines: The growth and viability of cell lines like CHO and HEK293, which are used for recombinant protein and antibody production, can be enhanced by the inclusion of pyruvate. labmartgh.com

Metabolically stressed cells: In situations of metabolic stress, such as glucose deprivation or hypoxia, sodium pyruvate can help maintain cellular energy and viability. caringsunshine.comlabmartgh.com Research has shown that under high-glucose conditions, which can induce metabolic stress, exogenous pyruvate is crucial for maintaining the flux of the glycolysis-TCA cycle and ATP production. researchgate.net

Role in Serum-Free and Low-Serum Media

In the development of serum-free and low-serum media formulations, sodium pyruvate is often included as a key component. Serum provides a complex mixture of growth factors, hormones, and nutrients, and its reduction or removal requires the medium to be fortified with supplements to compensate. atcc.org Sodium pyruvate, along with other components like insulin (B600854), transferrin, and selenium, helps support the growth of a broad range of cell types in the absence of high concentrations of serum. atcc.orgsigmaaldrich.com For example, the rich and complex DMEM/F12 medium, which supports cell growth in both serum and serum-free formulations, contains sodium pyruvate. atcc.org Similarly, Opti-MEM™ I, a reduced-serum medium, is supplemented with sodium pyruvate to allow for a significant reduction in the amount of fetal bovine serum required. thermofisher.com

Utilization in In Vitro Cell-Based Assays

Sodium pyruvate is a standard component in the media used for a variety of in vitro cell-based assays. Its presence helps ensure that cells are metabolically active and viable throughout the experimental period, providing a stable baseline for assessing the effects of various treatments.

Proliferation and Viability Assays (e.g., CCK-8)

Cell proliferation and viability assays, such as those using tetrazolium salts like MTT, WST-8 (used in CCK-8 kits), and XTT, measure the metabolic activity of cells as an indicator of their health and number. bosterbio.comdojindo.com The principle of the CCK-8 assay involves the reduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases to produce a colored formazan (B1609692) product, the amount of which is directly proportional to the number of living cells. bosterbio.comdojindo.com

In studies employing these assays, sodium pyruvate is typically included in the cell culture medium in which the cells are grown and treated. For example, a study investigating the effects of high glucose on human kidney (HK-2) cells used a Cell Counting Kit-8 (CCK-8) to measure cell viability. nih.gov The cells were cultured in DMEM containing glucose and varying concentrations of sodium pyruvate to assess its protective effects. nih.gov The results indicated that specific concentrations of pyruvate significantly attenuated the decrease in cell viability caused by high glucose. nih.gov Similarly, in proliferation studies on breast cancer cell lines, MTT assays were performed on cells cultured in DMEM supplemented with 1 mM sodium pyruvate. nih.gov

| Assay | Cell Line | Purpose of Study | Role of Sodium Pyruvate |

|---|---|---|---|

| CCK-8 | HK-2 (Human Kidney) | Investigate protective effects of pyruvate against high glucose-induced apoptosis. | Supplement in culture medium to assess its impact on cell viability under high glucose stress. nih.gov |

| MTT | MCF7, MDA-MB231 (Breast Cancer) | Examine the effect of metabolic substrates on cancer cell proliferation. | Standard component (1 mM) of the basal culture medium (DMEM). nih.gov |

| Resazurin Assay | CHO-K1 (Chinese Hamster Ovary) | Evaluate cytotoxicity of vanadyl sulphate and the protective effect of pyruvate. | Used as a protective agent; its effect on cell viability was measured by the assay. mdpi.com |

Gene Expression and Protein Analysis